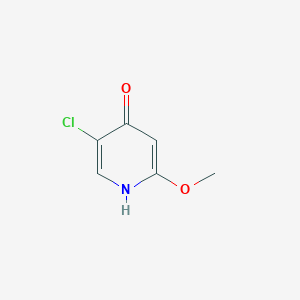

5-Chloro-4-hydroxy-2-methoxypyridine

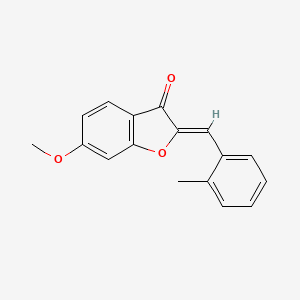

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

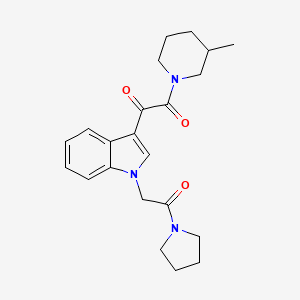

Molecular Structure Analysis

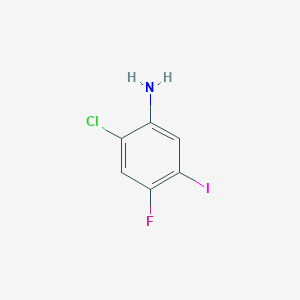

The molecular structure of “5-Chloro-4-hydroxy-2-methoxypyridine” would consist of a six-membered aromatic ring (the pyridine) with the aforementioned substitutions. The presence of the nitrogen in the ring gives the compound its aromatic properties .Chemical Reactions Analysis

As a pyridine derivative, “5-Chloro-4-hydroxy-2-methoxypyridine” could potentially undergo a variety of chemical reactions. The chlorine atom could be replaced in a nucleophilic aromatic substitution reaction . The hydroxy and methoxy groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-4-hydroxy-2-methoxypyridine” would depend on its exact structure and the conditions under consideration .Aplicaciones Científicas De Investigación

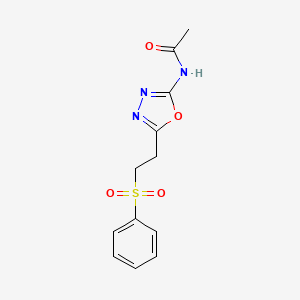

Copper Complexes and Ligands

- Significance : These complexes find applications in catalysis, bioinorganic chemistry, and materials science. The zwitterionic form, specifically the 5-chloropyridinium-2-olate, plays a crucial role in these systems .

Bioreduction Studies

- Mitomycin C Bioreduction : 5-Chloro-2-hydroxypyridine is involved in the mechanism of mitomycin C bioreduction by xanthine dehydrogenase .

Hydromethylation Reactions

- Significance : This reaction pathway has implications in synthetic organic chemistry and natural product synthesis .

Synthesis of 2-Pyridones

Mecanismo De Acción

Target of Action

It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

Pyridine derivatives can act as ligands, forming complexes with metal ions, which can influence their interaction with biological targets . The hydroxy and methoxy groups in the compound may also play a role in its interaction with its targets .

Biochemical Pathways

Pyridine derivatives are known to be involved in various biochemical processes, including enzymatic reactions and signal transduction .

Result of Action

The compound’s interactions with its targets can lead to changes in cellular processes, potentially influencing cell function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-4-hydroxy-2-methoxypyridine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-2-methoxy-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRXQMRKJKJLHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CN1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-hydroxy-2-methoxypyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2823162.png)

![N-[[4-[(2R,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2823163.png)

![tert-butyl N-[(2S)-2-phenylcyclopropyl]carbamate](/img/structure/B2823169.png)

![N-(2-ethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2823172.png)

![1-amino-N-(1,3-benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2823173.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2823181.png)

![5-((4-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823182.png)